The systematic name 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one provides a complete topological blueprint of this complex heterospirocyclic compound. Breaking down the nomenclature:
This naming follows IUPAC Rule RB-4.4 for spiro compounds and Section 2.4 for heteroatom designation. Crucially, the locant numbering prioritizes the lactam ring (containing the higher-priority carbonyl group) over the oxane ring, positioning the spiroatom between C5 and C6 in both rings. Isomeric variations arise from:
Table 1: Isomeric Variations in Azaspiro[5.5]undecane Scaffolds
Compound Name | Heteroatom Positions | Key Functional Groups | CAS/Identifier |
---|---|---|---|
4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one | 1-N, 9-O | C4-OH, C2=O | Target Compound |
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one | 3-N, 9-N, 1-O | C2=O (lactam) | 1598381-36-2 [5] |
9-Oxa-2-azaspiro[5.5]undecan-1-one | 2-N, 9-O | C1=O (lactam) | 1185320-34-6 [3] |
3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid | 9-N, 1-O | C4-OH, -CH₂CH₂COOH | 2097992-02-2 [4] |
The stereochemistry of the C4 hydroxy group introduces chirality, creating (R)- and (S)- enantiomers. This chiral center significantly influences molecular conformation through intramolecular hydrogen bonding between the C4-OH and C2-carbonyl oxygen, stabilizing a pseudo-boat conformation in the oxane ring [4].
The azaspiro[5.5]undecane scaffold demonstrates remarkable functional versatility, serving as a privileged structure in medicinal chemistry. Derivatives are classified based on:
Table 2: Functional Diversity in Azaspiro[5.5]undecane Pharmacophores
Structural Feature | Example Compound | Potential Chemical Impact |
---|---|---|
δ-Lactam (C2=O) + Aliphatic OH | 4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one | Stabilizes conformation via O-H···O=C H-bond; chiral synthon |
γ-Lactam (C1=O) | 9-Oxa-2-azaspiro[5.5]undecan-1-one [3] | Higher ring strain → enhanced reactivity |
Carboxylic Acid Appendage | 3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid [4] | Zwitterion formation; salt bridges |
Diketo System | 9-Oxa-1-azaspiro[5.5]undecane-2,4-dione [7] | Keto-enol tautomerism; bidentate metal coordination |
Halogenated Ketone | 2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanone [2] | Electrophilic site for nucleophilic substitution |
The spirocyclic architecture impires significant conformational rigidity compared to monocyclic or fused bicyclic analogs. This rigidity:
Bioactivity correlations reveal that 1-aza-9-oxa systems (target) show higher CNS permeability than 1,9-diazaspiro[5.5]undecanes (log P ~1.2 vs. ~0.3) due to reduced H-bond donor capacity [8]. The 4-hydroxy group further enables prodrug derivatization (e.g., esterification) to modulate pharmacokinetics. Synthetic routes to these compounds typically exploit:
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: